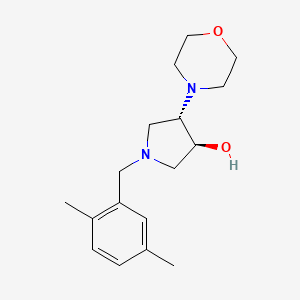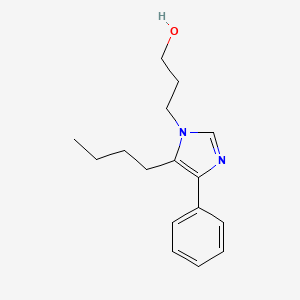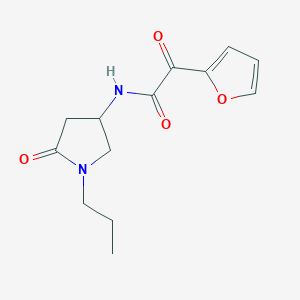![molecular formula C19H27N3O2 B3810202 N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide](/img/structure/B3810202.png)
N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide
Vue d'ensemble
Description
N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide, also known as CBDM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBDM belongs to the class of compounds known as diazepanes, which are characterized by their ability to bind to the benzodiazepine site of the GABA-A receptor.
Mécanisme D'action
N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide has been shown to increase GABAergic transmission in the brain, leading to a decrease in neuronal excitability. This results in a reduction in anxiety and seizure activity, as well as muscle relaxation and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor, which allows for targeted manipulation of GABAergic transmission. However, one limitation is the potential for off-target effects, as N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide may bind to other receptors in addition to the GABA-A receptor.
Orientations Futures
There are several potential future directions for research on N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide. One area of interest is the development of N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide analogs with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Another potential direction is the investigation of N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide's effects on other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide has been the subject of several scientific studies aimed at understanding its potential therapeutic applications. One such study showed that N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide has anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders. Another study demonstrated that N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide has anticonvulsant effects, indicating that it may be useful in the treatment of epilepsy.
Propriétés
IUPAC Name |
N-[4-[[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(23)20-18-8-6-16(7-9-18)14-21-10-3-11-22(13-12-21)19(24)17-4-2-5-17/h6-9,17H,2-5,10-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBBFPQCHNEKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B3810133.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)
![N-(3-fluorophenyl)-N-[2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3810147.png)
![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![4-[4-(4-morpholinylmethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3810169.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3810179.png)




![3-[(2-hydroxy-3-methoxybenzyl)(methyl)amino]-N-methylbutanamide](/img/structure/B3810201.png)
![3-{5-[4-(methylsulfonyl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-1-ol](/img/structure/B3810209.png)